2-amino-1-(3-nitrophenyl)ethanone hydrochloride physical characteristics
2-amino-1-(3-nitrophenyl)ethanone hydrochloride physical characteristics
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride
Introduction
2-amino-1-(3-nitrophenyl)ethanone hydrochloride is a key organic intermediate frequently utilized in the synthesis of more complex pharmaceutical agents and research chemicals. Its structure, featuring a reactive aminoketone backbone combined with a nitro-substituted aromatic ring, makes it a versatile building block. For researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical characteristics is paramount for ensuring purity, predicting reactivity, developing stable formulations, and meeting regulatory quality standards.
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride. It moves beyond a simple data sheet to offer insights into the experimental methodologies used for characterization, explaining the causality behind analytical choices and presenting them as self-validating systems for robust quality control.
Core Physicochemical Properties
A precise characterization of a compound's physical properties is the foundation of its reliable application in research and development. The data presented herein are derived from established sources and serve as a benchmark for laboratory analysis.
Chemical Identity and Structural Data
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IUPAC Name: 2-amino-1-(3-nitrophenyl)ethanone;hydrochloride[1]
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Synonyms: 2-Amino-3'-nitroacetophenone hydrochloride, 3-Nitrophenacylamine hydrochloride[1]
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CAS Number: 36765-84-1[1]
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Molecular Formula: C₈H₉ClN₂O₃[2]
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SMILES: [NH3+]CC(=O)C1=CC=CC(=C1)=O[1]
Summary of Physical Characteristics
The following table provides a high-level summary of the key physical properties of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride.
| Property | Value / Description | Significance & Rationale |
| Appearance | White to off-white crystalline solid | Visual inspection is the first-pass indicator of purity; deviations in color may suggest impurities or degradation. |
| Melting Point | 210-212 °C (with decomposition)[1] | A sharp melting range is a critical indicator of high purity. Decomposition suggests thermal instability at elevated temperatures. |
| Solubility | To be determined experimentally (see Sec 4.2) | The hydrochloride salt form is expected to confer solubility in polar protic solvents like water, methanol, and ethanol. Solubility in solvents like DMSO is crucial for biological screening assays. |
| Purity | ≥98% (typical commercial grade)[1] | High purity is essential for preventing side reactions in synthetic applications and for obtaining accurate results in biological studies. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral characteristics, which are foundational for confirming the identity and purity of the compound.
Thermal Analysis: Melting Point
The melting point is a robust, easily measured physical constant that serves as a primary indicator of purity. For 2-amino-1-(3-nitrophenyl)ethanone hydrochloride, a sharp melting range of 210-212 °C is reported, with decomposition occurring at or near the melting temperature[1]. This decomposition is likely due to the energetic nitro group and the overall molecular instability at high temperatures.
Expert Insight: The use of Differential Scanning Calorimetry (DSC) is the preferred method over a traditional melting point apparatus. DSC provides not only the onset of melting but also a quantitative measure of the heat of fusion and can clearly distinguish melting from decomposition, offering a more complete thermal profile of the material.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400-3000 | Strong, Broad | N-H stretch (from -NH₃⁺) | The broadness is due to hydrogen bonding in the solid state. |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds on the phenyl ring. |
| ~1690 | Strong | C=O stretch (ketone) | This is a highly characteristic and intense peak. Its position is influenced by the aromatic ring.[3] |
| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic) | Confirms the presence of the phenyl ring. |
| ~1530, ~1350 | Strong | N-O asymmetric & symmetric stretch (-NO₂) | The two strong bands are the classic signature of a nitro group. |
| ~800-700 | Strong | C-H out-of-plane bend | The specific pattern can help confirm the meta-substitution on the aromatic ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is essential for confirming the specific arrangement of protons. The hydrochloride salt form means the amine will be protonated (-NH₃⁺), and its protons may be broad or exchange with solvent protons (like D₂O).
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ~8.5-8.2 | m | 2 x Ar-H | Protons ortho and para to the electron-withdrawing nitro group will be shifted significantly downfield. |
| ~7.8-7.6 | m | 2 x Ar-H | The remaining aromatic proton will be in this region. The meta-substitution pattern leads to complex splitting. |
| ~4.5 | s | -CH₂- | Methylene protons adjacent to a carbonyl group typically appear in this region as a singlet. |
| Broad Signal | br s | -NH₃⁺ | The ammonium protons are often broad and may not be observed if D₂O is used as a solvent due to H-D exchange. |
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number and electronic environment of the carbon atoms.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~195 | C=O | The ketone carbonyl carbon is highly deshielded and appears far downfield. |
| ~148 | Ar-C-NO₂ | The carbon directly attached to the nitro group is significantly deshielded. |
| ~135-120 | 5 x Ar-C | The remaining five aromatic carbons. |
| ~45 | -CH₂- | The aliphatic methylene carbon adjacent to the carbonyl. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the expected observation would be the molecular ion of the free base.
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Expected Ion (Positive Mode ESI): [M+H]⁺ at m/z ≈ 181.06, corresponding to the protonated free base (C₈H₈N₂O₃).
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Key Fragmentation Pathways: A primary fragmentation would be the loss of the amino-methyl group or cleavage adjacent to the carbonyl, leading to characteristic daughter ions.
Experimental Methodologies
To ensure the quality and identity of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride, a systematic workflow of analytical techniques should be employed.
Caption: Workflow for Physicochemical Characterization.
Protocol for Melting Point by DSC
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Calibration: Calibrate the DSC instrument using a certified indium standard.
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Sample Preparation: Accurately weigh 2-4 mg of the compound into a non-hermetic aluminum pan.
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Method Parameters:
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Temperature Program: Equilibrate at 50 °C, then ramp to 250 °C at a rate of 10 °C/min.
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Atmosphere: Use a nitrogen purge gas at a flow rate of 50 mL/min to provide an inert atmosphere.
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Analysis: Analyze the resulting thermogram for the onset temperature of the endothermic melting peak. Note any exothermic events that would indicate decomposition.
Protocol for Solubility Assessment
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Solvent Selection: Choose a range of relevant solvents (e.g., water, DMSO, ethanol, methanol).
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Sample Preparation: Add an excess amount of the compound (e.g., 10 mg) to a fixed volume of solvent (e.g., 1 mL) in a glass vial.
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Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation is reached.
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Separation: Centrifuge the suspension to pellet the excess solid.
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Quantification: Carefully remove a known volume of the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
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Classification: Report the solubility quantitatively (e.g., in mg/mL) or qualitatively (e.g., soluble, sparingly soluble, insoluble).
Protocol for Spectroscopic Analysis
The following diagram illustrates the relationship between the compound's structure and its expected spectroscopic outputs.
Caption: Structure-Spectra Correlation Diagram.
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FTIR (ATR):
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Obtain a background spectrum of the clean ATR crystal.
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Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.
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Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.
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NMR (¹H and ¹³C):
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Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
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Acquire the ¹H spectrum on a 400 MHz or higher spectrometer.
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Acquire a proton-decoupled ¹³C spectrum on the same sample.
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Mass Spectrometry (ESI-MS):
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Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol.
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Infuse the solution into the ESI source at a low flow rate (e.g., 5 µL/min).
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Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
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Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from analogous structures like 2-aminoacetophenone hydrochloride suggest appropriate precautions.[4]
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Hazards: Causes eye, skin, and respiratory tract irritation.[4][5]
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Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Minimize dust generation.[6][7]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][7]
Conclusion
The physicochemical characterization of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride is a critical step in its application for pharmaceutical synthesis and research. A combination of thermal analysis, spectroscopy, and solubility studies provides a complete profile of the material's identity, purity, and suitability for its intended use. The methodologies outlined in this guide serve as a robust framework for ensuring that each batch of this important chemical intermediate meets the stringent quality requirements of the scientific community.
References
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PubChem. (n.d.). 2-Amino-1-(3-nitrophenyl)ethanone. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminoacetophenone hydrochloride, 99%. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
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ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). Retrieved from [Link]
Sources
- 1. 2-Amino-3'-nitroacetophenone hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride | C8H9ClN2O3 | CID 2792801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
